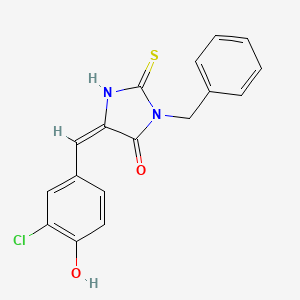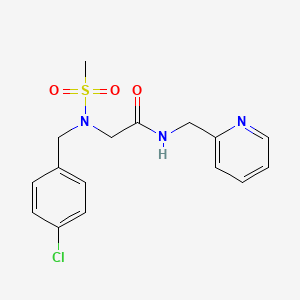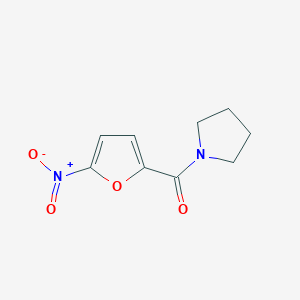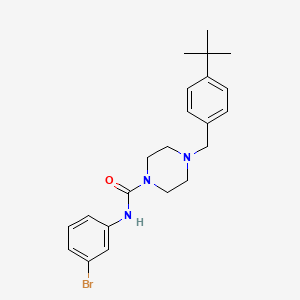
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
描述
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone, also known as CTI, is a synthetic compound with potential applications in scientific research. This molecule is a member of the imidazolidinone family and has been synthesized using various methods. CTI has been shown to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects. In
作用机制
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone inhibits enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase by binding to their active sites. This leads to a decrease in the production of ROS and inflammatory mediators. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone also has antioxidant properties and can scavenge free radicals. These mechanisms of action make 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, leading to a decrease in melanin production. This property makes 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of hyperpigmentation disorders. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of lipoxygenase, leading to a decrease in the production of inflammatory mediators. This property makes 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of inflammation-related disorders. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have antioxidant properties and can scavenge free radicals, leading to a decrease in oxidative stress-related disorders.
实验室实验的优点和局限性
One advantage of using 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as a candidate for the treatment of various diseases. Its inhibitory effects on enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase make it a potential candidate for the treatment of hyperpigmentation, inflammation, and oxidative stress-related disorders. However, one limitation of using 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects.
未来方向
There are several future directions for the research of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One direction is to determine the toxicity levels of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects. Another direction is to explore the potential of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone as a candidate for the treatment of various diseases. Further studies are needed to determine the efficacy of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in animal models and clinical trials. Another direction is to explore the potential of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone as a cosmetic ingredient. Its inhibitory effects on tyrosinase make it a potential candidate for the treatment of hyperpigmentation disorders. Further studies are needed to determine its efficacy in cosmetic formulations.
科学研究应用
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have inhibitory effects on enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase. These enzymes play important roles in various biochemical pathways and are involved in the production of reactive oxygen species (ROS) and inflammation. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have antioxidant properties and can scavenge free radicals. These properties make 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.
属性
IUPAC Name |
(5E)-3-benzyl-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-8-12(6-7-15(13)21)9-14-16(22)20(17(23)19-14)10-11-4-2-1-3-5-11/h1-9,21H,10H2,(H,19,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMDJUJBMSGSS-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)

![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)
![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)
